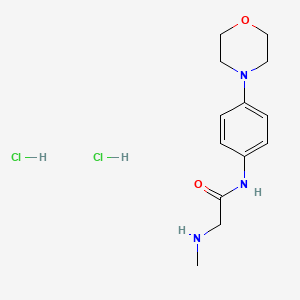

![molecular formula C17H20N4OS B3216952 N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1173459-18-1](/img/structure/B3216952.png)

N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide

概要

説明

The compound “N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound with sulfur and nitrogen . This moiety is often found in various drugs and biologically active agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds has been determined by elemental analysis and various spectroscopic techniques, including IR, HNMR, and GCMS . These techniques allow for the identification of the different functional groups present in the molecule and the determination of the overall molecular structure.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid resulted in the formation of intermediate compounds . These intermediates were then reacted with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .科学的研究の応用

Anti-Tubercular Potential

The compound has been investigated for its anti-tubercular activity against Mycobacterium tuberculosis strains. Specifically, derivatives such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole have shown promising results in inhibiting the growth of tuberculosis bacteria . Further research in this area could lead to novel anti-tubercular drugs.

Imidazole Derivatives

Given the presence of an imidazole moiety in the compound, it’s worth exploring its potential as an imidazole derivative. Imidazoles are versatile heterocyclic compounds with applications in medicinal chemistry, including antifungal, antibacterial, and antiviral agents. Investigating the pharmacological properties of this compound within the context of imidazole derivatives could reveal new therapeutic avenues .

CNS-Active Compounds

The benzothiazole portion of the compound suggests potential central nervous system (CNS) activity. Benzothiazoles have been studied for their neuroprotective, antidepressant, and anxiolytic effects. Further research could elucidate whether this compound exhibits any CNS-related properties .

Anticancer Agents

Certain benzothiazole derivatives have demonstrated anticancer activity. Investigating the effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent. Researchers may explore its mechanism of action, selectivity, and toxicity profiles .

Antioxidant Properties

Given the structural features, including the pyrazole ring, the compound might possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Evaluating its antioxidant capacity through in vitro or in vivo assays would be valuable .

Drug Delivery Systems

The compound’s unique structure could make it suitable for drug delivery systems. Researchers might explore its use as a carrier for targeted drug delivery, enhancing bioavailability, and minimizing side effects. Investigating its compatibility with different formulations and release kinetics would be essential .

Ligand Design

Considering the presence of multiple functional groups, this compound could serve as a ligand for metal complexes. Ligands play a vital role in coordination chemistry, catalysis, and bioinorganic applications. Exploring its coordination behavior with various metal ions could lead to novel complexes with specific properties .

Computational Studies

Lastly, computational chemistry can provide insights into the compound’s electronic structure, stability, and reactivity. Density functional theory (DFT) calculations could predict its properties, such as molecular orbitals, charge distribution, and binding energies. These insights would guide further experimental investigations .

Syed, S. A., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds: A reviewBMC Chemistry, 14(1), 1-15. Efficient synthesis of imidazole and pyrimidine derivatives. (2020)Chemistry of Heterocyclic Compounds, 56(11), 1441-1445. Organic chemistry - Nomenclature - Common vs IUPAC Names and Alphabetical Priorities. (2021). Stack Exchange.

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown anti-inflammatory properties . They demonstrated inhibition of COX-1 and COX-2, key enzymes involved in inflammation . Molecular docking studies have been accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Safety and Hazards

将来の方向性

The development of novel therapeutic agents containing the benzothiazole moiety is an active area of research . Given the promising anti-inflammatory properties of similar compounds , further evaluation and development of “N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide” and related compounds could be a valuable direction for future research.

特性

IUPAC Name |

1,5-dimethyl-N-(3-methyl-6-propan-2-yl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-10(2)12-6-7-14-15(9-12)23-17(20(14)4)18-16(22)13-8-11(3)21(5)19-13/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHPBSNFKLLTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Ethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3216872.png)

![2-benzyl 1-methyl (1S,3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B3216887.png)

![L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-](/img/structure/B3216914.png)

![18-[[[[(1R,2R)-2-(Dimethylamino)cyclohexane-1-yl]amino](thioxo)methyl]amino]abieta-8,11,13-triene](/img/structure/B3216921.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216932.png)

![(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216939.png)

![(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B3216957.png)

![N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216964.png)

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216972.png)

![(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216979.png)

![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acrylamide](/img/structure/B3216984.png)